N-methyl-1-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide
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Description
“N-methyl-1-phenyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide” is a complex organic compound that contains several functional groups and rings. It has a thieno[3,2-d]pyrimidin-4-yl group, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring . This structure is often found in various pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic ring, followed by various substitutions . The key intermediate in these syntheses is often prepared by Gewald’s synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectrometry . These techniques would provide information about the types of bonds, functional groups, and the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might participate in acid-base reactions, while the aromatic rings might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties such as melting point, solubility, and stability would be determined experimentally . These properties are crucial for understanding the compound’s behavior in biological systems and its suitability for pharmaceutical applications .Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidine derivatives, a core structure of the compound, have been reported to inhibit ezh2 , a key enzyme involved in histone methylation and gene regulation. Other studies have also reported that thieno[3,2-d]pyrimidine derivatives can act as JAK1 selective inhibitors .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that the compound might interact with its targets (like ezh2 or jak1) and inhibit their activity . This inhibition could lead to changes in cellular processes controlled by these targets.
Future Directions
Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially modifying its structure to improve its efficacy and safety .
Properties
IUPAC Name |
N-methyl-1-phenyl-N-(1-thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-21(26(23,24)12-14-5-3-2-4-6-14)15-7-9-22(11-15)18-17-16(8-10-25-17)19-13-20-18/h2-6,8,10,13,15H,7,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAOZMFEDHVBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2SC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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